molecular formula C7H7N3S B6282773 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 7321-94-0

1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B6282773
CAS No.: 7321-94-0
M. Wt: 165.22 g/mol
InChI Key: GCYONDMJGUUSSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with a suitable pyridine derivative, followed by thiolation to introduce the thiol group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

7321-94-0

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

1-methyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C7H7N3S/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)

InChI Key

GCYONDMJGUUSSV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)NC1=S

Purity

95

Origin of Product

United States

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